2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline
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Description
“2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their significant biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazoloquinazoline compounds involves the creation of Schiff bases bearing the biologically active [1,2,4]triazolo[5,1-b]quinazoline scaffold . These compounds are synthesized in good to excellent yields and are fully characterized by FTIR, 1H NMR, and 13C NMR, as well as elemental analyses .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[5,1-b]quinazoline scaffold . This structure is confirmed through various analytical techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the creation of Schiff bases bearing the [1,2,4]triazolo[5,1-b]quinazoline scaffold . The exact reactions and conditions may vary depending on the specific derivatives being synthesized .Future Directions
The future research directions for these compounds could include further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the (S) stereoisomer shows probably more stable binding with the active site of the enzyme and can be considered as a candidate for stereoselective synthesis and biological evaluation in future studies . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis process .
properties
IUPAC Name |
4-(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-21-18-15-8-4-5-9-16(15)20-19(24(18)22-17)23-10-12-25-13-11-23/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHHSOUSKWHOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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